4-Phenethylpiperazin-2-one

Descripción general

Descripción

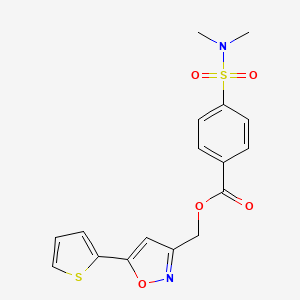

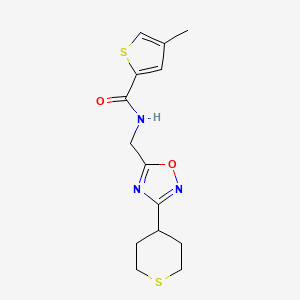

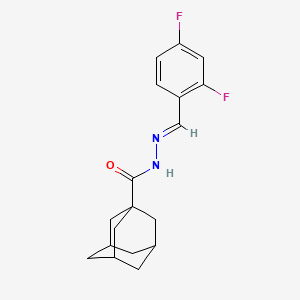

4-Phenethylpiperazin-2-one is a chemical compound with the CAS Number: 23099-72-1. It has a molecular weight of 204.27 and its IUPAC name is 4-(2-phenylethyl)-2-piperazinone .

Synthesis Analysis

Recent developments in the synthesis of piperazines include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C12H16N2O . The InChI code is 1S/C12H16N2O/c15-12-10-14 (9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2, (H,13,15) and the InChI key is HZMCBPBRQHSZMM-UHFFFAOYSA-N .It should be stored sealed in dry conditions at 2-8°C . The physicochemical properties of a substance include color, density, hardness, and melting and boiling points .

Aplicaciones Científicas De Investigación

Serotonin Receptor Antagonism for Insomnia Treatment

- Research has identified phenethylpiperazine amides, derived from 4-Phenethylpiperazin-2-one, as potent and selective antagonists of the serotonin 5-HT(2A) receptor. These compounds have shown promise in improving sleep maintenance insomnia in a rat sleep pharmacology model, increasing both sleep consolidation and deep sleep (Xiong et al., 2010).

MRP1 Inhibitors for Cancer Treatment

- A study on pyrrolopyrimidines with a phenethylpiperazine side chain has found its effectiveness as selective inhibitors of multidrug-resistance-associated protein (MRP1), which is vital in overcoming multidrug resistance in cancer treatment (Wang et al., 2004).

Sigma Receptor Studies in Neurology and Oncology

- N-1-allyl-N´-4-phenethylpiperazine, a derivative, has been used to develop radioiodinated σ(1) receptor ligands for potential applications in neurology, psychiatry, and oncology (Lever et al., 2012).

CCR1 Antagonists for Inflammatory Diseases

- Research on 1-acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives has shown their utility as CCR1 antagonists, beneficial in treating inflammatory diseases (Norman, 2006).

Prodrugs for Alzheimer's Disease

- Mannich base derivatives of tetrahydroazepino indol-1(6H)-one, involving this compound structures, have been explored as multitarget-directed agents for Alzheimer's disease (Purgatorio et al., 2020).

Analgesic Applications

- Syntheses of 1-[2-methyl-2-(N-propionyl-p- or m-substituted-phenylamino)ethyl]-4-phenethylpiperazines have revealed potent analgesic activities, showing promise for pain management (Okada et al., 1984).

Dopamine Transporter Ligands

- Chlorophenylpiperazine analogues, related to this compound, have been identified as high-affinity dopamine transporter ligands, offering potential applications in neuropsychiatric disorders (Motel et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-phenylethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMCBPBRQHSZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2415269.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2415274.png)

![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)

![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)

![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)